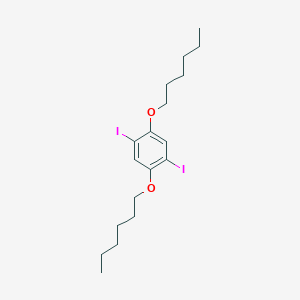

1,4-Bis(hexyloxy)-2,5-diiodobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dihexoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28I2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQRFPWGYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514574 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153033-31-9 | |

| Record name | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(hexyloxy)-2,5-diiodobenzene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a key building block in the development of advanced organic materials.

Chemical Identity and Properties

This compound is an aromatic organic compound that serves as a versatile monomer in the synthesis of conjugated polymers. Its hexyloxy side chains enhance solubility in common organic solvents, facilitating its use in solution-processable applications for organic electronics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 153033-31-9 | [1] |

| Molecular Formula | C₁₈H₂₈I₂O₂ | [1][2] |

| Molecular Weight | 530.20 g/mol | [2] |

| Melting Point | Not available. For reference, the similar compound 1,4-Bis(decyloxy)-2,5-diiodobenzene has a melting point of 50-52 °C. | |

| Boiling Point | Not available. | |

| Solubility | Soluble in common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.[2] | |

| Appearance | Off-white to light yellow crystalline powder. |

Synthesis and Polymerization

The synthesis of this compound is typically achieved through the iodination of 1,4-bis(hexyloxy)benzene. This monomer is then commonly used in cross-coupling reactions to form conjugated polymers.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is as follows[2]:

Materials:

-

1,4-bis(hexyloxy)benzene

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dry acetonitrile

-

Diethyl ether

-

10% aqueous sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), trifluoroacetic acid (1.50 mmol) is added at room temperature.

-

The mixture is heated and stirred at 363 K (90 °C) for 2 hours.

-

The reaction mixture is then cooled to room temperature and concentrated.

-

Diethyl ether (30 ml) is added, and the heterogeneous mixture is filtered to remove the succinimide precipitate.

-

The organic layer is washed three times with 30 ml of 10% aqueous NaHSO₃ and then dried over MgSO₄.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent, followed by recrystallization from methanol.

Representative Polymerization Protocol: Suzuki Coupling

This compound is a suitable monomer for palladium-catalyzed cross-coupling reactions to synthesize conjugated polymers. The following is a general procedure for a Suzuki polymerization, which may require optimization for specific applications.

Materials:

-

This compound

-

A diboronic acid or diboronic ester comonomer (e.g., 1,4-benzenediboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Toluene or other suitable solvent

-

Phase transfer catalyst (e.g., Aliquat 336), if needed

Procedure:

-

In a reaction vessel, this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the base (excess) are dissolved in the chosen solvent.

-

The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

The palladium catalyst (typically 1-5 mol%) is added to the reaction mixture under the inert atmosphere.

-

The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously for 24-72 hours.

-

The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography).

-

Upon completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

-

Further purification of the polymer may be necessary and can be achieved by Soxhlet extraction or reprecipitation.

Applications in Materials Science

The primary application of this compound is in the synthesis of conjugated polymers for organic electronic devices. These polymers, often derivatives of poly(p-phenylene vinylene) (PPV) or poly(p-phenylene ethynylene) (PPE), are investigated for their use in:

-

Organic Light-Emitting Diodes (OLEDs): As the emissive layer.

-

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.

The hexyloxy side chains are crucial for ensuring the solubility of the resulting polymers, which allows for the fabrication of thin films from solution using techniques like spin coating and inkjet printing.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] Protect from light.[4]

-

First Aid:

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a key building block in the development of organic electronic materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Route

The primary synthesis route for this compound involves the direct iodination of 1,4-bis(hexyloxy)benzene.[1][2] This electrophilic aromatic substitution reaction utilizes N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid as a catalyst in an acetonitrile solvent. The reaction proceeds efficiently at an elevated temperature to yield the desired diiodinated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,4-bis(hexyloxy)benzene |

| Molecular Formula | C18H28I2O2 |

| Molecular Weight | 530.20 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |

| Ar-H | 7.17 (s, 2H) |

| -OCH₂- | 3.93 (t, J = 6.6 Hz, 4H) |

| -OCH₂CH₂- | 1.80 (quint, J = 6.6 Hz, 4H) |

| -CH₂- (x2) | 1.50 (m, 4H), 1.35 (m, 8H) |

| -CH₃ | 0.91 (t, J = 7.0 Hz, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |

| Ar-C-O | 152.8 |

| Ar-C-H | 122.7 |

| Ar-C-I | 86.3 |

| -OCH₂- | 70.3 |

| -CH₂- | 31.4, 29.1, 25.7, 22.6 |

| -CH₃ | 14.0 |

| Mass Spectrometry (EI) | [M]⁺ = 529.95 |

Data sourced from literature reports.[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[2]

Materials:

-

1,4-bis(hexyloxy)benzene (0.75 mmol)

-

N-iodosuccinimide (NIS) (2.40 mmol)

-

Trifluoroacetic acid (1.50 mmol)

-

Dry acetonitrile (5.0 ml)

-

Diethyl ether (30 ml)

-

10% aqueous sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.

-

Heat the reaction mixture to 363 K (90 °C) and stir for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add diethyl ether (30 ml) to the residue. The mixture will be heterogeneous.

-

Filter the mixture to remove the white precipitate of succinimide.

-

Wash the organic layer three times with 30 ml portions of 10% aqueous NaHSO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Single crystals of the title compound can be grown by slow evaporation of a concentrated solution in dichloromethane at room temperature.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Crystal Structure Analysis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a halogenated organic compound with potential applications in materials science and as a building block in organic synthesis. This document details the crystallographic data, experimental protocols for its synthesis and characterization, and the key structural features of the molecule.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₈I₂O₂ |

| Molecular Weight | 530.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.4481 (9) Å |

| b | 7.8455 (6) Å |

| c | 13.457 (2) Å |

| β | 92.148 (12)° |

| Volume | 996.80 (16) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 173 K |

| Crystal Size | 0.32 × 0.11 × 0.06 mm |

Molecular Structure and Conformation

The molecule of this compound is centrosymmetric, with the inversion center located at the center of the benzene ring.[1][2] Key structural features include:

-

The hexyloxy side chains adopt an extended, all-trans conformation.[1][2][3]

-

A notable difference is observed in the orientation of the alkyl chains with respect to the aromatic ring when compared to its bromo-analogue. The O—Calkyl—Calkyl—Calkyl torsion angle is 55.8 (5)°.[1][3][4]

-

The mean plane of the carbon atoms of the alkyl chain is inclined to the benzene ring by 50.3 (3)°.[1][3]

-

Unlike its bromo-analogue, the crystal structure of the title compound does not exhibit halide⋯halide interactions.[1][3] Instead, symmetry-related molecules are linked by C—H⋯π contacts, forming a two-dimensional network.[1][3]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved through the iodination of 1,4-bis(hexyloxy)benzene.[1][2]

Materials:

-

1,4-bis(hexyloxy)benzene

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dry acetonitrile

-

Diethyl ether

-

10% aqueous NaHSO₃ solution

-

MgSO₄

Procedure:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), trifluoroacetic acid (1.50 mmol) was added at room temperature.[1]

-

The mixture was heated to 363 K and stirred for 2 hours.[1]

-

After cooling to room temperature, the reaction mixture was concentrated.[1]

-

Diethyl ether (30 ml) was added, and the resulting heterogeneous mixture was filtered to remove the succinimide precipitate.[1]

-

The organic layer was washed three times with 30 ml of 10% aqueous NaHSO₃ solution and subsequently dried over MgSO₄.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a concentrated solution of the compound in dichloromethane (CH₂Cl₂) at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on a suitable single crystal at a temperature of 173 K using Mo Kα radiation. The structure was solved and refined using standard crystallographic software. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Experimental Workflow

The logical flow of the experimental procedure, from synthesis to structural analysis, is depicted in the following diagram.

Caption: Experimental workflow from synthesis to crystal structure determination.

References

Solubility of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in common organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing qualitative solubility information derived from documented synthesis and purification procedures. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine the quantitative solubility of this compound in their own laboratories.

Qualitative Solubility Data

The solubility of this compound has been inferred from various chemical procedures, including its synthesis, purification, and crystal growth. The following table summarizes the observed solubility behavior in different organic solvents.

| Solvent | Solubility Indication | Context of Use |

| Acetonitrile (dry) | Soluble | Used as a solvent for the synthesis reaction.[1] |

| Diethyl Ether | Soluble | Employed as a solvent during the work-up phase of the synthesis.[1] |

| Dichloromethane (CH₂Cl₂) | Soluble | Utilized as an eluent in column chromatography and for growing single crystals through slow evaporation.[1] |

| Petroleum Ether | Partially Soluble / Component of Eluent | Used in a 5:1 ratio with dichloromethane for column chromatography purification.[1] |

| Methanol | Sparingly Soluble (at room temp.), Soluble (at elevated temp.) | Employed as a solvent for recrystallization, indicating lower solubility at room temperature and higher solubility when heated.[1] |

| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the gravimetric or "shake-flask" method. This method is considered a gold standard for its accuracy.[2]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene, Tetrahydrofuran, Acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[2][3]

-

Solvent Addition: Accurately pipette a known volume or mass of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The temperature should be rigorously controlled as solubility is temperature-dependent.[2]

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, re-weigh the dish containing the dry solute.

-

-

Calculation:

-

Mass of solute = (Weight of dish with dry solute) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish with solution) - (Weight of dish with dry solute)

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Synthesis and Purification Workflows

The following diagrams illustrate the key stages in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

Physical and chemical properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a key building block in the development of organic electronic materials and conjugated polymers.

Core Physical and Chemical Properties

This compound is a symmetrically substituted aromatic compound. Its core structure consists of a benzene ring functionalized with two hexyloxy groups and two iodine atoms at the 1, 4, 2, and 5 positions, respectively. This substitution pattern imparts specific electronic and solubility characteristics, making it a valuable monomer for polymerization and a versatile intermediate in organic synthesis.

Physical Properties

While specific melting and boiling points for this compound are not widely reported in the literature, its physical state at room temperature is a solid. Single crystals of the compound have been grown by the slow evaporation of a concentrated solution in dichloromethane (CH₂Cl₂).[1] The solubility profile indicates good solubility in common organic solvents such as ether, ethyl acetate, and dichloromethane.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈I₂O₂ | [2][3] |

| Molecular Weight | 530.20 g/mol | [1] |

| Appearance | Solid | Inferred from synthesis descriptions |

| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate.[1][2] | [1][2] |

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P21/c.[1] The molecule possesses an inversion center at the center of the aromatic ring.[1] The hexyloxy side chains are crucial for enhancing the solubility of polymers derived from this monomer.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/c | [1] |

| a | 9.4481(9) Å | [1] |

| b | 7.8455(6) Å | [1] |

| c | 13.457(2) Å | [1] |

| β | 92.148(12)° | |

| V | 996.9(2) ų | |

| Z | 2 |

Chemical Reactivity and Applications

The presence of two reactive C-I bonds makes this compound an ideal monomer for various cross-coupling reactions, leading to the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of conjugated polymers and other advanced organic materials with applications in electronics and photonics.

Cross-Coupling Reactions

This compound readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[2][4][5] These reactions allow for the introduction of a wide range of functional groups and the construction of extended π-conjugated systems.

-

Suzuki Coupling: Reaction with organoboronic acids or their esters to form biaryl structures.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.[4]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]

The hexyloxy groups play a critical role in these polymerization reactions by ensuring the solubility of the resulting polymers in common organic solvents, which is essential for their processing and device fabrication.

Sonogashira coupling reaction pathway.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 1,4-bis(hexyloxy)benzene.[1]

Materials:

-

1,4-Bis(hexyloxy)benzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dry acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

10% aqueous sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.[1]

-

Heat the mixture to 363 K (90 °C) and stir for 2 hours.[1]

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[1]

-

Add diethyl ether (30 ml) to the residue and filter the heterogeneous mixture to remove the succinimide precipitate.[1]

-

Wash the organic layer with 10% aqueous NaHSO₃ solution (3 x 30 ml) and dry over MgSO₄.[1]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent.[1]

-

Further purify the product by recrystallization from methanol.[1]

Synthesis workflow for this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet for the aromatic protons, and triplets and multiplets for the protons of the hexyloxy chains.[1]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the hexyloxy groups.[1]

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

| ¹H | 7.17 | s | Ar-H | [1] |

| 3.93 | t | -OCH₂- | [1] | |

| 1.80 | quint | -OCH₂CH₂- | [1] | |

| 1.50 | m | -CH₂- | [1] | |

| 1.35 | m | -(CH₂)₂- | [1] | |

| 0.91 | t | -CH₃ | [1] | |

| ¹³C | 152.8 | Ar-C-O | [1] | |

| 122.7 | Ar-C-H | [1] | ||

| 86.3 | Ar-C-I | [1] | ||

| 70.3 | -OCH₂- | [1] | ||

| 31.4 | -CH₂- | [1] | ||

| 29.1 | -CH₂- | [1] | ||

| 25.7 | -CH₂- | [1] | ||

| 22.6 | -CH₂- | [1] | ||

| 14.0 | -CH₃ | [1] |

Mass Spectrometry (MS):

-

Electron Ionization (EI): The mass spectrum typically shows the molecular ion peak ([M]⁺) at m/z = 529.95.[1]

This comprehensive guide provides essential information for researchers and professionals working with this compound. The detailed data on its properties, reactivity, and experimental protocols will facilitate its effective use in the synthesis of novel organic materials.

References

- 1. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C18H28I2O2 | CID 12995285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. 1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1,4-Diiodo-2,5-bis(hexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene, a key precursor in the development of advanced organic materials. The following sections detail the experimental protocol for the iodination of 1,4-bis(hexyloxy)benzene, present quantitative data in a structured format, and illustrate the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene.

| Parameter | Value |

| Reactants | |

| 1,4-bis(hexyloxy)benzene | 0.75 mmol |

| N-Iodosuccinimide (NIS) | 2.40 mmol |

| Trifluoroacetic Acid (TFA) | 1.50 mmol |

| Solvent | |

| Dry Acetonitrile | 5.0 mL |

| Reaction Conditions | |

| Temperature | 363 K |

| Time | 2 hours |

| Yield | Excellent[1] |

Experimental Protocol

The synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene is achieved through the electrophilic iodination of 1,4-bis(hexyloxy)benzene using N-iodosuccinimide as the iodinating agent and trifluoroacetic acid as a catalyst.[2]

Materials:

-

1,4-bis(hexyloxy)benzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Dry Acetonitrile

-

Diethyl ether

-

10% Sodium bisulfite (NaHSO₃) aqueous solution

-

Magnesium sulfate (MgSO₄)

Procedure: [2]

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.

-

Heat the mixture to 363 K and stir for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add diethyl ether (30 ml) to the residue. The resulting heterogeneous mixture is then filtered to remove the succinimide precipitate.

-

Wash the organic layer three times with 30 ml of 10% aqueous sodium bisulfite solution.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, 1,4-diiodo-2,5-bis(hexyloxy)benzene.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 1,4-diiodo-2,5-bis(hexyloxy)benzene.

References

An In-depth Technical Guide to the Electrochemical Properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene and its derivatives. Due to a notable lack of direct experimental data on the electrochemical behavior of the title compound in peer-reviewed literature, this guide establishes a predictive framework based on the known electrochemical properties of structurally analogous 1,4-dialkoxybenzene and 1,4-dialkoxy-2,5-dihalobenzene derivatives. The guide details expected redox behavior, proposes experimental protocols for electrochemical analysis, and presents visual workflows and reaction mechanisms to facilitate further research and application in fields such as organic electronics and materials science.

Introduction

This compound is a halogenated aromatic compound with potential applications as a monomer for the synthesis of conjugated polymers. The hexyloxy side chains enhance solubility, while the iodo groups provide reactive sites for various cross-coupling reactions, making it a versatile building block for novel organic materials. The electrochemical properties of such materials are of paramount importance as they dictate their performance in electronic devices. This guide aims to provide a detailed understanding of the expected electrochemical characteristics of this compound and a practical framework for its experimental investigation.

Predicted Electrochemical Properties

The electrochemical behavior of this compound is expected to be primarily influenced by the electron-donating nature of the two hexyloxy groups attached to the benzene ring. These alkoxy groups increase the electron density of the aromatic system, which generally leads to a lower oxidation potential compared to unsubstituted benzene. The presence of two iodine atoms, which are electron-withdrawing, will likely have a counteracting effect, increasing the oxidation potential relative to the non-halogenated analogue, 1,4-bis(hexyloxy)benzene.

The oxidation of 1,4-dialkoxybenzene derivatives typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions such as dimerization or polymerization, especially at higher monomer concentrations or upon repeated electrochemical cycling.

Quantitative Data Summary (Inferred)

| Parameter | Inferred Value Range | Notes |

| Oxidation Onset Potential (Eonset, ox) | +0.8 to +1.2 V (vs. Ag/AgCl) | The presence of electron-donating hexyloxy groups lowers the oxidation potential, while the electron-withdrawing iodine atoms increase it. |

| Peak Oxidation Potential (Epa) | +1.0 to +1.4 V (vs. Ag/AgCl) | This value is dependent on the scan rate and electrode material. |

| HOMO Energy Level (EHOMO) | -5.2 to -5.6 eV | Estimated from the onset of oxidation, assuming the energy level of the reference electrode. |

| Electrochemical Band Gap (Egec) | 2.2 to 2.8 eV | This is a property of the corresponding polymer, should electropolymerization occur. |

Disclaimer: The values presented in this table are estimations based on structurally similar compounds and should be confirmed by experimental measurements.

Experimental Protocols

To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the most appropriate technique.

Cyclic Voltammetry (CV) Protocol

This protocol outlines a standard procedure for performing cyclic voltammetry on an aromatic monomer like this compound.

3.1.1. Materials and Reagents:

-

Analyte Solution: 1-10 mM solution of this compound in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof).

-

Supporting Electrolyte: 0.1 M solution of a non-reactive salt such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) in the same solvent as the analyte.

-

Solvent: High-purity, anhydrous, and deoxygenated solvent.

-

Working Electrode (WE): Glassy carbon, platinum, or gold disk electrode.

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO3) electrode.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

3.1.2. Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen organic solvent to ensure a clean and smooth surface.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to establish the potential window and identify any background currents.

-

Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. A typical potential window for the oxidation of alkoxy-substituted benzenes would be from 0 V to approximately +1.5 V or higher, depending on the solvent and electrolyte stability.

-

Data Acquisition: Vary the scan rate (e.g., from 25 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.

-

Data Analysis: Determine the onset and peak potentials for any observed oxidation and reduction waves. The HOMO level can be estimated from the onset of the first oxidation peak.

Visualizations

Proposed Oxidation Mechanism

The following diagram illustrates a plausible mechanism for the initial stages of the electrochemical oxidation of a 1,4-dialkoxybenzene derivative, which serves as a model for this compound.

References

Potential applications of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in materials science

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(hexyloxy)-2,5-diiodobenzene is an aromatic organic compound that has garnered significant interest in the field of materials science. Its molecular structure, featuring a central benzene ring functionalized with two hexyloxy side chains and two iodine atoms, makes it an excellent and versatile building block for the synthesis of advanced organic materials. The long hexyloxy chains enhance solubility and processability of the resulting materials, a crucial factor for their incorporation into various devices. The iodine atoms serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of extended π-conjugated systems. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel conjugated polymers for electronic and optoelectronic applications.

Physicochemical and Crystallographic Properties

This compound is a centrosymmetric molecule. The hexyloxy chains typically adopt a fully extended, all-trans conformation. The orientation of these alkyl chains with respect to the benzene ring can differ from its bromo-analogue, which influences the crystal packing. In the solid state, molecules of this compound are linked via C—H⋯π contacts, forming a two-dimensional network, in contrast to the Br⋯Br interactions observed in the bromo-analogue[1].

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈I₂O₂ | [1] |

| Molecular Weight | 530.20 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 9.4481 (9) Å | [1] |

| b | 7.8455 (6) Å | [1] |

| c | 13.457 (2) Å | [1] |

| β | 92.148 (12)° | [1] |

| V | 996.80 (16) ų | [1] |

| Z | 2 | [1] |

Table 1: Crystallographic Data for this compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.17 (s, 2H), 3.93 (t, J = 6.6 Hz, 4H), 1.80 (quint, J = 6.6 Hz, 4H), 1.50 (m, 4H), 1.35 (m, 8H), 0.91 (t, J = 7.0 Hz, 6H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.8, 122.7, 86.3, 70.3, 31.4, 29.1, 25.7, 22.6, 14.0 | [1] |

| Mass Spec. (EI) | [M]⁺ = 529.95 | [1] |

Table 2: Spectroscopic Data for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the iodination of 1,4-bis(hexyloxy)benzene.[1][2]

Materials:

-

1,4-bis(hexyloxy)benzene

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dry acetonitrile

-

Diethyl ether

-

10% aqueous sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

-

Methanol

Procedure:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), add trifluoroacetic acid (1.50 mmol) at room temperature.

-

Heat the mixture to 363 K (90 °C) and stir for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add diethyl ether (30 ml) to the residue. A white precipitate of succinimide will form.

-

Filter the heterogeneous mixture to remove the succinimide.

-

Wash the organic layer with 10% aqueous NaHSO₃ (3 x 30 ml) and dry over MgSO₄.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and CH₂Cl₂ (5:1) as the eluent.

-

Further purify the product by recrystallization from methanol.

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a concentrated solution in CH₂Cl₂ at room temperature.[1]

References

An In-depth Technical Guide on the Torsion Angle and Conformation of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the torsion angle and conformational properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a molecule of interest in materials science and supramolecular chemistry. The document outlines the experimentally determined solid-state conformation via single-crystal X-ray diffraction and discusses the influential factors, alongside relevant experimental and computational protocols.

Molecular Structure and Conformational Data

The solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction studies. The key conformational parameters are summarized in the table below. The molecule exhibits a centrosymmetric structure in the crystalline state.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | P2₁/c | [1][2][3] |

| O—Calkyl—Calkyl—Calkyl Torsion Angle | 55.8 (5)° | [1][2][3] |

| Inclination of Alkyl Chain Mean Plane to Benzene Ring | 50.3 (3)° | [1][2][3] |

| Hexyloxy Chain Conformation | Extended all-trans | [1][2][3] |

A notable feature of the conformation of this compound is the significant torsion in the hexyloxy chains relative to the plane of the benzene ring. This is in contrast to its bromo analogue, where the corresponding torsion angle is -179.1 (2)°, indicating a nearly coplanar arrangement of the alkyl chains with the aromatic ring.[1][3] In the iodo-substituted compound, the C-atoms of the alkyl chain are nearly coplanar, with a maximum deviation of 0.052 (5) Å from their mean plane.[1][3]

Factors Influencing Conformation

The observed conformation of this compound is a result of a delicate balance between steric and electronic effects.

-

Steric Hindrance: The bulky iodine atoms at the 2 and 5 positions of the benzene ring exert significant steric hindrance. This repulsion likely forces the hexyloxy groups to adopt a conformation that minimizes steric clash, leading to the observed out-of-plane arrangement of the alkyl chains.

-

Electronic Effects: The electronic nature of the substituents can influence the preferred geometry. While alkoxy groups are typically electron-donating, the large, polarizable iodine atoms can also engage in various non-covalent interactions. In the crystal packing of this compound, no significant halogen···halogen interactions are observed. Instead, the molecules are linked via C—H···π contacts, forming a two-dimensional network.[1][3]

-

Crystal Packing Forces: The arrangement of molecules in the crystal lattice plays a crucial role in determining the final observed conformation. The minimization of intermolecular repulsion and the maximization of attractive forces, such as van der Waals interactions and the mentioned C—H···π contacts, will favor a specific molecular geometry.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound can be achieved through the iodination of 1,4-bis(hexyloxy)benzene.[1]

Protocol:

-

To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), add trifluoroacetic acid (1.50 mmol) at room temperature.

-

Heat the mixture at 363 K and stir for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate it.

-

Add diethyl ether (30 ml) and filter the heterogeneous mixture to remove the succinimide precipitate.

-

Wash the organic layer with 10% NaHSO₃ (aq) (3 x 30 ml) and dry over MgSO₄.

-

Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a concentrated solution of the purified product in dichloromethane at room temperature.[1]

Single-Crystal X-ray Diffraction

The determination of the molecular structure from a single crystal involves the following key steps:

Protocol:

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffracted X-rays produce a pattern of reflections that are recorded by a detector.[4] Data is collected over a range of orientations to obtain a complete dataset.

-

Data Reduction: The collected diffraction intensities are processed, which includes indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms in the crystal's asymmetric unit are determined. For small molecules, direct methods are often employed.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This is typically done using least-squares methods. Software such as SHELXL is commonly used for this purpose.

-

Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Computational Analysis

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules in the gas phase or in solution, complementing experimental solid-state data.

Conformational Search

A systematic or stochastic conformational search can be performed to identify low-energy conformers. This involves rotating the rotatable bonds, such as those in the hexyloxy chains, and calculating the energy of each resulting conformation using molecular mechanics or semi-empirical methods.

Density Functional Theory (DFT) Calculations

For more accurate energy calculations and geometry optimizations of the identified low-energy conformers, Density Functional Theory (DFT) is a widely used method.

Protocol:

-

Input Structure Generation: Build the initial structure of this compound.

-

Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of interest (e.g., C(aromatic)-O-C-C and O-C-C-C) to identify energy minima.

-

Geometry Optimization: Perform full geometry optimization of the low-energy conformers identified from the scan using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for C, H, O and a larger basis set with effective core potentials for iodine).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and torsion angles for comparison with experimental data.

Visualizations

Caption: Factors influencing the conformation of this compound.

Caption: A typical workflow for determining and analyzing molecular conformation.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of the Suzuki coupling reaction using 1,4-Bis(hexyloxy)-2,5-diiodobenzene as a key building block. This versatile substrate allows for the synthesis of a variety of conjugated materials and complex organic molecules, which are of significant interest in the development of organic electronics and novel pharmaceutical compounds. The hexyloxy chains impart solubility to the resulting products, facilitating their processing and characterization.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize typical reaction conditions and the effect of various parameters on the yield of the Suzuki coupling reaction with this compound.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 24 | 75 |

| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 68 |

| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 5 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 88 |

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1 mmol), Arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3 mmol), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,5-Bis(phenyl)-1,4-bis(hexyloxy)benzene | 92 |

| 2 | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-1,4-bis(hexyloxy)benzene | 90 |

| 3 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-1,4-bis(hexyloxy)benzene | 88 |

| 4 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-1,4-bis(hexyloxy)benzene | 85 |

| 5 | 2-Thienylboronic acid | 2,5-Bis(2-thienyl)-1,4-bis(hexyloxy)benzene | 82 |

Visualizations

The following diagrams illustrate the Suzuki coupling reaction mechanism and the experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Synthesis of Conjugated Polymers from 1,4-Bis(hexyloxy)-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conjugated polymers using 1,4-Bis(hexyloxy)-2,5-diiodobenzene as a key monomer. This document outlines various palladium-catalyzed cross-coupling reactions, characterization methods, and potential applications, with a focus on areas of interest for drug development and biomedical research.

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This unique electronic structure imparts remarkable optical and electronic properties, making them suitable for a wide range of applications, including organic electronics, photovoltaics, and biomedical sensors. This compound is a versatile building block for the synthesis of various conjugated polymers. The hexyloxy side chains enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization.

This document details the synthesis of conjugated polymers from this compound via common cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira polymerizations.

Synthesis of the Monomer: this compound

The starting monomer, this compound, can be synthesized from 1,4-bis(hexyloxy)benzene through an iodination reaction.[1]

Protocol: Iodination of 1,4-Bis(hexyloxy)benzene

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml).

-

Acid Addition: Add trifluoroacetic acid (1.50 mmol) to the solution at room temperature.

-

Reaction Conditions: Heat the mixture to 363 K (90 °C) and stir for 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add diethyl ether (30 ml) to the residue. A white precipitate of succinimide will form.

-

Filter the mixture to remove the precipitate.

-

Wash the organic layer with 10% aqueous NaHSO₃ solution (3 x 30 ml) and then dry it over MgSO₄.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent. Recrystallization from methanol can provide the final purified product.[1]

Polymerization Protocols

The following sections provide representative protocols for the synthesis of conjugated polymers from this compound. These protocols are based on established palladium-catalyzed polymerization methods.

Suzuki Polymerization

Suzuki polymerization is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this case, this compound is copolymerized with a diboronic acid or diboronic ester comonomer.

// Nodes Monomer1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer2 [label="Diboronic Acid/Ester\nComonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Aqueous Base\n(e.g., K₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Suzuki Polymerization\n(Heat, Inert Atmosphere)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Precipitation, Soxhlet Extraction)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Conjugated Polymer", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Monomer1 -> Reaction; Monomer2 -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Purification [label="Crude Polymer"]; Purification -> Polymer [label="Purified Polymer"]; } dot Caption: Workflow for Suzuki Polymerization.

Protocol: Suzuki Copolymerization

-

Reactants:

-

This compound (1.0 mmol)

-

Aromatic diboronic ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02-0.05 mmol)

-

Base (e.g., 2 M aqueous potassium carbonate solution) (4.0 mmol)

-

Solvent (e.g., Toluene or DMF) (10-20 mL)

-

-

Procedure:

-

In a Schlenk flask, combine this compound, the diboronic ester comonomer, and the palladium catalyst.

-

Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the aqueous base solution via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.

-

Cool the reaction to room temperature and pour the mixture into a precipitating solvent like methanol.

-

Filter the precipitated polymer and wash it with methanol and acetone.

-

Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.

-

Dry the final polymer under vacuum.

-

Stille Polymerization

Stille polymerization involves the coupling of an organohalide with an organotin compound. This method is known for its tolerance to a wide variety of functional groups.

// Nodes Monomer1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer2 [label="Organoditin Comonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand\n(e.g., P(o-tolyl)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stille Polymerization\n(Heat, Inert Atmosphere)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Precipitation, Column Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Conjugated Polymer", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Monomer1 -> Reaction; Monomer2 -> Reaction; Catalyst -> Reaction; Ligand -> Reaction; Solvent -> Reaction; Reaction -> Purification [label="Crude Polymer"]; Purification -> Polymer [label="Purified Polymer"]; } dot Caption: Workflow for Stille Polymerization.

Protocol: Stille Copolymerization

-

Reactants:

-

This compound (1.0 mmol)

-

Aromatic distannane (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01-0.03 mmol)

-

Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tolyl)₃) (0.04-0.12 mmol)

-

Anhydrous solvent (e.g., Toluene or THF) (10-20 mL)

-

-

Procedure:

-

In a Schlenk flask, dissolve this compound and the organoditin comonomer in the anhydrous solvent under an inert atmosphere.

-

In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in the same solvent.

-

Add the catalyst solution to the monomer solution.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.

-

Cool the reaction to room temperature and precipitate the polymer in methanol.

-

Filter the polymer and purify by reprecipitation from a good solvent (e.g., chloroform) into a poor solvent (e.g., methanol).

-

Dry the final polymer under vacuum.

-

Heck Polymerization

Heck polymerization is used to form poly(p-phenylene vinylene) (PPV) type polymers by coupling an aryl halide with a divinyl compound.

// Nodes Monomer1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer2 [label="Divinyl Comonomer\n(e.g., 1,4-divinylbenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(OAc)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Organic Base\n(e.g., Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DMF, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heck Polymerization\n(Heat, Inert Atmosphere)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Precipitation, Washing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(p-phenylene vinylene)\nDerivative", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Monomer1 -> Reaction; Monomer2 -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Purification [label="Crude Polymer"]; Purification -> Polymer [label="Purified Polymer"]; } dot Caption: Workflow for Heck Polymerization.

Protocol: Heck Copolymerization

-

Reactants:

-

This compound (1.0 mmol)

-

Divinyl comonomer (e.g., 1,4-divinylbenzene) (1.0 mmol)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (0.02-0.05 mmol)

-

Base (e.g., Triethylamine) (3.0-5.0 mmol)

-

Solvent (e.g., DMF or Toluene) (10-20 mL)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the divinyl comonomer, and the palladium catalyst.

-

Degas the flask and backfill with an inert gas.

-

Add the degassed solvent and the base.

-

Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

-

Cool the mixture and precipitate the polymer in methanol or an acidic methanol solution.

-

Filter the polymer and wash extensively with methanol and water to remove the base and its salt.

-

Dry the resulting polymer under vacuum.

-

Sonogashira Polymerization

Sonogashira polymerization is employed to synthesize poly(p-phenylene ethynylene) (PPE) type polymers by coupling an aryl halide with a terminal diyne, typically using a palladium-copper co-catalyst system.

// Nodes Monomer1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer2 [label="Diethynyl Comonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Catalyst [label="Cu Catalyst\n(e.g., CuI)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Amine Base\n(e.g., Diisopropylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Toluene, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Sonogashira Polymerization\n(RT to Heat, Inert Atmosphere)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Precipitation, Washing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(p-phenylene ethynylene)\nDerivative", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Monomer1 -> Reaction; Monomer2 -> Reaction; Pd_Catalyst -> Reaction; Cu_Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Purification [label="Crude Polymer"]; Purification -> Polymer [label="Purified Polymer"]; } dot Caption: Workflow for Sonogashira Polymerization.

Protocol: Sonogashira Copolymerization

-

Reactants:

-

This compound (1.0 mmol)

-

Diethynyl comonomer (e.g., 1,4-diethynylbenzene) (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)

-

Copper(I) iodide (CuI) (0.04-0.10 mmol)

-

Amine base (e.g., Diisopropylamine or Triethylamine) (10-20 mL)

-

Co-solvent (e.g., Toluene or THF) (10-20 mL)

-

-

Procedure:

-

In a Schlenk flask, dissolve this compound and the diethynyl comonomer in the co-solvent and the amine base.

-

Degas the solution by bubbling with an inert gas for 20-30 minutes.

-

Add the palladium catalyst and CuI to the reaction mixture under a positive pressure of inert gas.

-

Stir the reaction at room temperature to 60 °C for 12-24 hours.

-

Pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and wash with methanol to remove catalyst residues and unreacted monomers.

-

Dry the polymer under vacuum.

-

Characterization of Conjugated Polymers

The synthesized polymers should be characterized to determine their molecular weight, and optical and electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions and determine the absorption maximum (λmax) and the optical bandgap of the polymer.

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to investigate the emission properties of the polymer and determine the emission maximum (λem).

Data Presentation

The following tables summarize typical data for conjugated polymers derived from alkoxy-substituted phenylene monomers, which are structurally related to those synthesized from this compound.

Table 1: Molecular Weight Data for Representative Conjugated Polymers

| Polymer Type | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI |

| PPV Derivative | Gilch Route | 4 - 70 | - | - |

| Alternating Copolymer | Horner-Emmons | 10 - 20 | 20 - 50 | 2.0 - 2.5 |

| PPE Derivative | Sonogashira | 5 - 30 | 10 - 60 | 2.0 - 3.0 |

Note: The molecular weights are highly dependent on the specific reaction conditions and comonomers used.

Table 2: Optical Properties of Representative Conjugated Polymers in Solution

| Polymer Type | Solvent | λmax (nm) | λem (nm) |

| Poly(2,5-bisoctyloxy-1,4-phenylenevinylene) | Chloroform | 479 | 548 |

| Poly(m-phenylenevinylene-co-2,5-dioctoxy-p-phenylenevinylene) | Chloroform | 402 | 452 |

| PPE Derivative | Chloroform | 420 - 450 | 450 - 550 |

Applications in Drug Development and Biomedical Research

While direct applications of polymers synthesized from this compound in drug development are still an emerging area, the broader class of poly(p-phenylene ethynylene)s (PPEs) and poly(p-phenylene vinylene)s (PPVs) have shown significant promise in biomedical applications.

-

Biosensors: The fluorescence of conjugated polymers can be quenched or enhanced upon binding to specific biomolecules. This property makes them excellent candidates for the development of highly sensitive biosensors for the detection of proteins, DNA, and other disease biomarkers.[2] PPE-based sensor arrays are being developed for the rapid diagnosis of clinical diseases.[2]

-

Bioimaging: Conjugated polymer nanoparticles can be used as fluorescent probes for cellular and in vivo imaging. Their bright fluorescence and photostability are advantageous over traditional organic dyes. Some PPEs exhibit aggregation-induced emission (AIE), making them highly fluorescent in the aggregated state, which is beneficial for imaging applications.[3]

-

Drug Delivery: The hydrophobic backbone of these polymers can be used to encapsulate hydrophobic drugs, while the side chains can be functionalized with hydrophilic groups to improve water solubility and biocompatibility. This allows for the development of targeted drug delivery systems.

-

Antimicrobial Agents: Cationic conjugated polymers have been shown to be effective antimicrobial agents. They can disrupt bacterial cell membranes, leading to cell death. PPEs have been functionalized to create polyelectrolytes that can selectively image and kill drug-resistant bacteria through photodynamic therapy.[3]

The synthesis of novel conjugated polymers from this compound opens up possibilities for creating new materials with tailored properties for these and other biomedical applications. Researchers in drug development can explore the functionalization of these polymer backbones to achieve specific biological targeting, drug loading, and therapeutic effects.

References

- 1. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation-Induced Emission-Active Poly(phenyleneethynylene)s for Fluorescence and Raman Dual-Modal Imaging and Drug-Resistant Bacteria Killing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in Organic Solar Cell Fabrication

Topic: Application of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in Organic Solar Cell Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a key monomer for the synthesis of conjugated polymers used in the active layer of organic solar cells (OSCs). The hexyloxy side chains enhance the solubility of the resulting polymer in common organic solvents, facilitating solution-based processing techniques like spin coating. The iodine atoms provide reactive sites for various cross-coupling reactions, such as Suzuki or Stille polymerization, enabling the creation of donor-acceptor (D-A) copolymers. These copolymers are designed to have tailored electronic and optical properties for efficient light harvesting and charge separation in OSCs. This document provides detailed protocols and application notes based on the use of structurally similar monomers in high-performance organic solar cells.

Data Presentation: Performance of a Representative Polymer Solar Cell

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |

| PBDTTPD | PC71BM | 7.3 | 0.95 | 10.5 | 73 |

PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.

Experimental Protocols

Synthesis of a Representative Donor-Acceptor Copolymer

This protocol describes the synthesis of a donor-acceptor copolymer using a Stille cross-coupling reaction, a common method for polymerizing diiodo-aromatic compounds like this compound.

Materials:

-

This compound (Monomer A)

-

Distannyl derivative of an acceptor monomer (e.g., N-octylthieno[3,4-c]pyrrole-4,6-dione) (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri(o-tolyl)phosphine (P(o-tol)3)

-

Anhydrous chlorobenzene

Procedure:

-

In a nitrogen-filled glovebox, add equimolar amounts of this compound and the distannyl-acceptor monomer to a flame-dried Schlenk flask.

-

Add Pd2(dba)3 (2 mol%) and P(o-tol)3 (8 mol%) as the catalyst system.

-

Add anhydrous chlorobenzene to achieve a monomer concentration of 0.1 M.

-

Seal the flask and take it out of the glovebox.

-

Heat the reaction mixture at 110°C for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

-

The purified polymer is recovered from the chloroform fraction by precipitation in methanol.

-

Dry the final polymer under vacuum.

Fabrication of Bulk Heterojunction Organic Solar Cells

This protocol outlines the fabrication of an organic solar cell with a conventional device architecture.

Device Architecture: ITO / PEDOT:PSS / Polymer:PC71BM / Ca / Al

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion

-

The synthesized donor polymer

-

Chlorobenzene

-

1,8-Diiodooctane (DIO)

-

Calcium (Ca)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 s. Anneal the substrates at 150°C for 15 minutes in air.

-

Active Layer Preparation: Prepare a blend solution of the donor polymer and PC71BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Add 3% (v/v) of 1,8-diiodooctane as a processing additive. The total solid concentration is typically 25 mg/mL. Stir the solution overnight at 60°C in a nitrogen-filled glovebox.

-

Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 s in a nitrogen-filled glovebox. Anneal the film at 80°C for 10 minutes.

-

Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) at a pressure below 10-6 Torr.

-

Device Encapsulation: Encapsulate the devices with a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

Visualizations

Caption: Experimental workflow for organic solar cell fabrication.

References

Application Notes and Protocols: Polymerization of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

Introduction

This document provides a detailed experimental protocol for the synthesis of a conjugated polymer, poly[(2,5-bis(hexyloxy)-1,4-phenylene)-alt-(2,5-thienylene)], via Stille cross-coupling polymerization. The procedure involves the reaction of 1,4-Bis(hexyloxy)-2,5-diiodobenzene with 2,5-Bis(trimethylstannyl)thiophene. This class of materials is of significant interest to researchers in organic electronics for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The protocol is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are working on the synthesis and characterization of novel conjugated polymers.

Materials and Equipment

Reagents:

-

This compound (Monomer A)

-

2,5-Bis(trimethylstannyl)thiophene (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous Toluene (Solvent)

-

Methanol (for precipitation)

-

Petroleum Ether (for washing)

-

Silica Gel (for column chromatography, if necessary)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox for inert atmosphere techniques

-

Schlenk flasks and appropriate glassware

-

Magnetic stirrer with heating plate

-

Condenser

-

Syringes and needles for transfer of degassed solvents

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis

-

NMR Spectrometer for structural characterization

-

UV-Vis Spectrometer for optical property analysis

Experimental Protocol: Stille Polycondensation

This protocol outlines the synthesis of poly[(2,5-bis(hexyloxy)-1,4-phenylene)-alt-(2,5-thienylene)] using a palladium-catalyzed Stille cross-coupling reaction.

1. Preparation of the Reaction Mixture: 1.1. In a fresh-dried Schlenk tube, add this compound (1.0 mmol), 2,5-Bis(trimethylstannyl)thiophene (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol). 1.2. The Schlenk tube and its contents should be subjected to three pump/purge cycles with argon to ensure an inert atmosphere.[1] 1.3. Add anhydrous and degassed toluene (10 mL) via a syringe.[1]

2. Polymerization Reaction: 2.1. The reaction mixture is then heated to and stirred at 100-110 °C for 12-16 hours under an argon atmosphere.[1] During this time, the solution may become viscous, indicating polymer formation. 2.2. Monitor the reaction progress by taking small aliquots and analyzing them using thin-layer chromatography (TLC) until the starting materials are consumed.

3. Polymer Isolation and Purification: 3.1. After the reaction is complete, cool the mixture to room temperature. 3.2. Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (200 mL). 3.3. Collect the precipitated polymer by filtration. 3.4. The crude polymer is further purified by washing with petroleum ether to remove any remaining catalyst and unreacted monomers. 3.5. If necessary, the polymer can be further purified by silica gel column chromatography using an appropriate eluent such as toluene or chloroform.[1] 3.6. Dry the purified polymer under vacuum to a constant weight.